molecular formula C7H9NO B1201472 N-Hydroxy-2-toluidine CAS No. 611-22-3

N-Hydroxy-2-toluidine

Cat. No.: B1201472
CAS No.: 611-22-3
M. Wt: 123.15 g/mol
InChI Key: OMYXQGTUTCZGCI-UHFFFAOYSA-N
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Description

N-Hydroxy-2-toluidine is an organic compound with the chemical formula C7H9NO It is a derivative of 2-toluidine, where the amino group is replaced by a hydroxy group

Scientific Research Applications

N-Hydroxy-2-toluidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research due to its ability to form reactive intermediates.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

N-Hydroxy-2-toluidine, also known as o-Toluidine, primarily targets the hemoglobin in the blood and the urinary bladder in the human body . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. The urinary bladder is a hollow muscular organ that collects and stores urine from the kidneys before disposal by urination.

Mode of Action

The compound interacts with its targets through a process called N-hydroxylation , which is mediated by the Cytochrome P450 enzyme in the liver . This process converts o-Toluidine into N-hydroxy-o-toluidine, a carcinogenic metabolite . This metabolite can either be metabolized to o-nitrosotoluene or conjugated with glucuronic acid or sulfate and transported to the urinary bladder via the blood .

Biochemical Pathways

The metabolism of o-Toluidine involves many competing activating and deactivating pathways, including N-acetylation , N-oxidation , and N-hydroxylation , and ring oxidation . 4-Hydroxylation and N-acetylation of toluidine are the major metabolic pathways in rats .

Pharmacokinetics

It is known that the compound is absorbed through the skin and mucous membranes and is a local irritant . It is also known that male rats excrete a small percentage of the dose in the urine as the unchanged substance within 24 hours .

Result of Action

The primary result of this compound’s action is the induction of methemoglobinemia , a condition characterized by elevated levels of methemoglobin in the blood . Furthermore, this compound is suspected of causing bladder cancer in rats and is known to be a human carcinogen .

Biochemical Analysis

Biochemical Properties

N-Hydroxy-2-toluidine plays a pivotal role in biochemical reactions, particularly in the metabolism of aromatic amines. It is formed through the N-hydroxylation of o-toluidine, a reaction mediated by cytochrome P450 enzymes . This compound interacts with various biomolecules, including DNA, where it forms adducts that can lead to mutations and carcinogenesis . Additionally, this compound can undergo further metabolic transformations, such as conjugation with glucuronic acid or sulfate, facilitating its excretion .

Cellular Effects

This compound exerts significant effects on cellular processes. It has been shown to induce DNA damage, leading to mutations and potentially carcinogenic outcomes . This compound can influence cell signaling pathways, particularly those involved in the cellular response to DNA damage, such as the activation of p53 . Furthermore, this compound can affect gene expression and cellular metabolism, contributing to its overall impact on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and proteins. Upon entering the cell, it can be metabolized to reactive intermediates, such as nitrenium ions, which can form covalent bonds with DNA . This interaction leads to the formation of DNA adducts, which can cause mutations if not repaired. Additionally, this compound can inhibit or activate various enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, especially in the presence of light and oxygen . Long-term exposure to this compound has been associated with persistent DNA damage and alterations in cellular function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may cause minimal adverse effects, while higher doses can lead to significant toxicity, including carcinogenic outcomes . Studies have shown that there is a threshold dose above which the risk of adverse effects increases markedly . It is crucial to determine the safe exposure levels to mitigate potential health risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates . These intermediates can either be further metabolized to less harmful compounds or conjugated with glucuronic acid or sulfate for excretion . The balance between activation and detoxification pathways determines the overall impact of this compound on the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through the bloodstream. It can bind to transport proteins, facilitating its movement to various tissues . Once inside the cells, it can accumulate in specific compartments, depending on its interactions with cellular components . Understanding its transport and distribution is essential for assessing its biological effects and potential risks.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the nucleus, where it interacts with DNA, as well as in the cytoplasm, where it may interact with various enzymes and proteins . The localization of this compound within specific cellular compartments can influence its activity and function, contributing to its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-2-toluidine can be synthesized through several methods. One common method involves the nitration of toluene to produce a mixture of nitrotoluenes, which is then separated by distillation. The 2-nitrotoluene is hydrogenated to yield 2-toluidine. The final step involves the hydroxylation of 2-toluidine to produce this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-toluidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form o-nitrosotoluene.

    Reduction: It can be reduced back to 2-toluidine.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

    o-Toluidine: The parent compound, which lacks the hydroxy group.

    m-Toluidine and p-Toluidine: Isomers of o-toluidine with different positions of the amino group.

    N-Hydroxy-o-toluidine: A similar compound with the hydroxy group in the ortho position.

Uniqueness: N-Hydroxy-2-toluidine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to form reactive intermediates makes it particularly interesting for research in toxicology and pharmacology .

Properties

IUPAC Name

N-(2-methylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)8-9/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYXQGTUTCZGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209975
Record name N-Hydroxy-2-toluidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-22-3
Record name N-(2-Methylphenyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-22-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-2-toluidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-2-toluidine
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Record name Benzenamine, N-hydroxy-2-methyl
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Record name BENZENAMINE, N-HYDROXY-2-METHYL-
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Synthesis routes and methods I

Procedure details

A suspension of 411 g (3 mol) of 2-nitrotoluene and 15 g of platinum on active carbon (F 105 XRS/W 5% from Degussa) in 2.8 l of 4-methylmorpholine was flushed at 0° C. with nitrogen and then with hydrogen. The reaction was carried out at 100 mbar gauge pressure. The reaction was completed after 13 hours. The mixture was flushed with nitrogen and the catalyst was filtered off, after which the solvent was very substantially distilled off at from 45 to 50° C. under reduced pressure. The residue was taken up in 1 l of 1:1 methylene chloride/water and the aqueous phase was acidified with hydrochloric acid and then extracted with methylene chloride. The organic phases were dried and the solvent was distilled off, after which the residue was digested in pentane and the product was filtered off and washed. 305 g of the title compound were obtained as (according to HPLC analysis) 89% strength by weight product.
Quantity
411 g
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reactant
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2.8 L
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solvent
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Quantity
15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

41.1 g (0.3 mol) of o-nitrotoluene in 600 ml of toluene were initially taken with 5.1 g of active carbon, with stirring, in a 1.5 l hydrogenation flask having a gas inlet tube. After cooling to about 5-8° C., 67.4 g (1.1 mol) of n-propylamine and 3 g of platinum on carbon (5%) (CF 105 XRS from Degussa) were added and the reaction vessel was flushed at 5° C. with nitrogen and then with hydrogen. The hydrogenation was carried out at a constant hydrogen pressure of 100 mbar gauge pressure. According to HPLC analysis, the reaction was complete after 100 minutes.
Quantity
41.1 g
Type
reactant
Reaction Step One
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67.4 g
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reactant
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3 g
Type
catalyst
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Quantity
600 mL
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solvent
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Synthesis routes and methods III

Procedure details

The 2-N(OZ)CO2CH3 -benzylbromide, methyl N-(2-bromomethylphenyl)-N-alkoxycarbamate, is prepared as described in both EP619301 and EP704430 in a 4 step sequence as shown in scheme B. As described in the aforementioned European patent applications o-nitrotoluene is reacted with ammonium chloride in the presence of zinc to provide N-2-methyl phenyl hydroxylamine (XI) as described in Organic Synthesis Collective Volume III, p.668. The hydroxylamine is acylated with methyl chloroformate to provide the methyl phenyl N-hydroxycarbamate (XII) which is alkylated, for example with dimethylsulfate (R is methyl), to provide (XIII) which is brominated under standard conditions such as N-bromosuccinimide in carbon tetrachloride in the presence of a catalyst such as benzoyl peroxide to afford the intermediate benzylbromide (XIV). ##STR9##
[Compound]
Name
2-N(OZ)CO2CH3 benzylbromide
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0 (± 1) mol
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reactant
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[Compound]
Name
methyl N-(2-bromomethylphenyl)-N-alkoxycarbamate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-2-toluidine
Reactant of Route 2
N-Hydroxy-2-toluidine
Reactant of Route 3
N-Hydroxy-2-toluidine
Reactant of Route 4
N-Hydroxy-2-toluidine

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